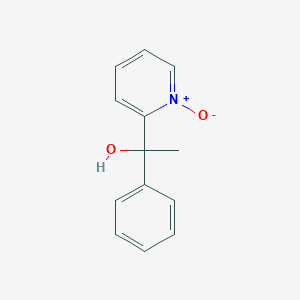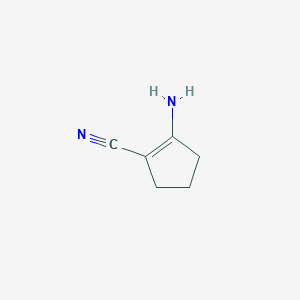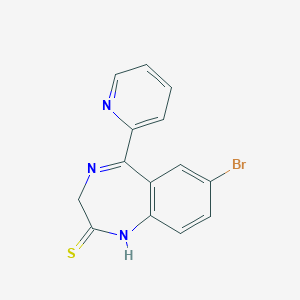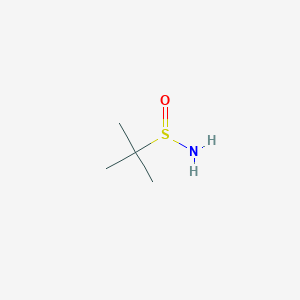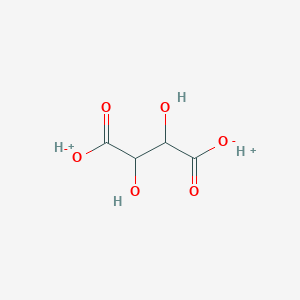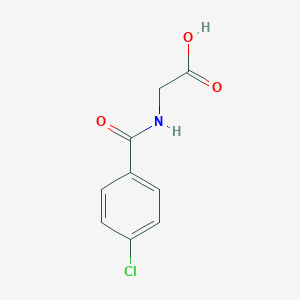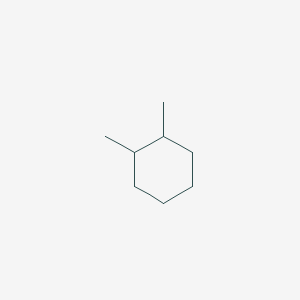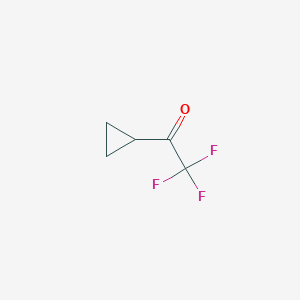
1-Cyclopropyl-2,2,2-trifluoro-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-Cyclopropyl-2,2,2-trifluoro-ethanone derivatives involves various methodologies, including transition-metal-free reactions and enantioselective syntheses. For example, Barroso et al. (2016) describe a simple method to prepare 1,3-diaryl-3-trifluoromethylcyclopropenes by reacting 1,1,1-trifluoroacetophenone tosylhydrazones with alkynes, emphasizing the role of the trifluoromethyl group in the formation of cyclopropenes instead of pyrazoles (Barroso et al., 2016). Denton et al. (2007) report the generation of trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity through the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by a dirhodium complex (Denton et al., 2007).
Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-2,2,2-trifluoro-ethanone and its derivatives is characterized by the presence of a trifluoromethyl group attached to a cyclopropene ring. This configuration imparts significant electronic effects due to the electronegativity of the fluorine atoms, affecting the compound's reactivity and physical properties. Abele et al. (1999) explored the synthesis and crystal structures of β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid, revealing insights into the conformational preferences and hydrogen bonding patterns influenced by the cyclopropane motif (Abele et al., 1999).
Chemical Reactions and Properties
1-Cyclopropyl-2,2,2-trifluoro-ethanone participates in a variety of chemical reactions, including cycloadditions, ring-openings, and cyclopropanations. For instance, Atherton and Fields (1968) discuss the cycloaddition reactions of 2,2,2-trifluorodiazoethane, which form cyclopropanes upon photolysis with suitable olefins (Atherton & Fields, 1968). Ortega and Csákÿ (2016) developed a method for the ring-opening of cyclopropane-1,1-dicarboxylates with aryl groups by boronic acids under metal-free conditions, highlighting the versatility of cyclopropane derivatives in synthetic chemistry (Ortega & Csákÿ, 2016).
科学的研究の応用
Synthesis and Drug Development
1-Cyclopropyl-2,2,2-trifluoro-ethanone, as part of the fluorocyclopropane family, has implications in drug synthesis and development. The trans-fluorine effect in cyclopropane is significant in synthesizing fluorocyclopropyl analogs of drugs. For instance, studies have explored the diastereoselective synthesis of fluorocyclopropyl cabozantinib analogs, with findings indicating that these analogs might offer valuable options for lead optimization in drug discovery due to the unique properties of the fluorocyclopropane moiety (Veliks et al., 2020).
Chemistry and Organic Synthesis
In the realm of organic synthesis, cyclopropane derivatives, including compounds related to 1-Cyclopropyl-2,2,2-trifluoro-ethanone, are gaining interest due to their potential in various transformations. The oxidation of the methylene group activated by an adjacent cyclopropane leads to carbonylcyclopropanes, which is an efficient approach that aligns with the principles of atom economy (Sedenkova et al., 2018). Moreover, cyclopropane-containing compounds are frequently present in natural and biologically active products, and their synthesis, especially through [2+1]-type cyclopropanation reactions, has been a subject of extensive research and application (Kamimura, 2014).
Fragrance Chemistry
In fragrance chemistry, the development of new cyclopropanation methods is anticipated to unlock new possibilities. It's expected that these methods will not only allow the synthesis of novel compounds with significant olfactory impacts but also improve the overall processes, making them more cost-effective and reducing environmental impacts. The synthesis of cyclopropane rings and their further transformation into other flavor and fragrance compounds is an area of active research and commercial interest (Schröder, 2014).
Horticultural Applications
1-Cyclopropyl-2,2,2-trifluoro-ethanone and related compounds have implications in horticulture, especially concerning the storage and ripening of fruits. For instance, 1-Methylcyclopropene (1-MCP), a compound structurally related to 1-Cyclopropyl-2,2,2-trifluoro-ethanone, is used extensively to retain quality and extend the postharvest storage period of various fruits, influencing ethylene perception and thereby affecting ripening and senescence processes (Li et al., 2016).
特性
IUPAC Name |
1-cyclopropyl-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O/c6-5(7,8)4(9)3-1-2-3/h3H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJNTMDORMMGOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570448 |
Source


|
| Record name | 1-Cyclopropyl-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2,2,2-trifluoro-ethanone | |
CAS RN |
75702-97-5 |
Source


|
| Record name | 1-Cyclopropyl-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-2,2,2-trifluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

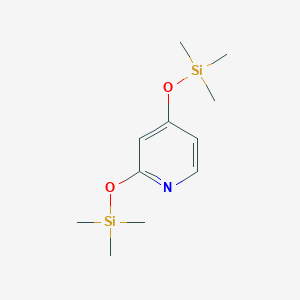
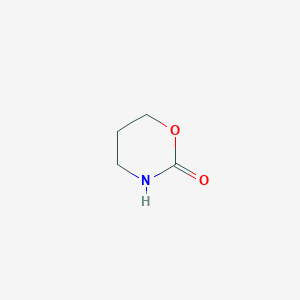
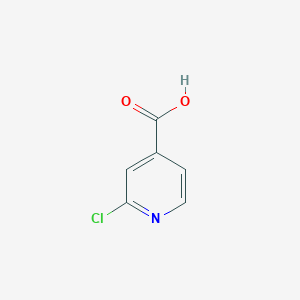
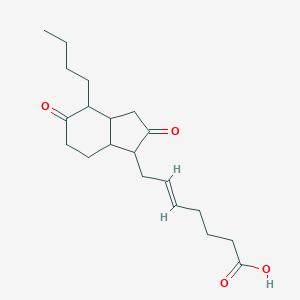
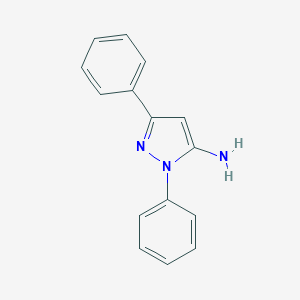
![(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B31209.png)

